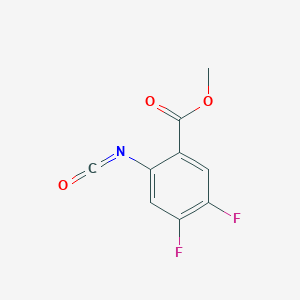![molecular formula C16H17NO2 B13979680 (r)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13979680.png)
(r)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-([1,1’-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid is a chiral compound with significant potential in various scientific fields. This compound features a biphenyl group, an aminomethyl group, and a propanoic acid moiety, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-([1,1’-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid typically involves several steps, starting with the formation of the biphenyl core. This can be achieved through Suzuki coupling reactions, where a boronic acid derivative of one phenyl ring reacts with a halogenated phenyl ring in the presence of a palladium catalyst. The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone precursor reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride. Finally, the propanoic acid moiety is introduced through a Grignard reaction followed by oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-([1,1’-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form an imine or nitrile.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of halogens, nitro groups, or other electrophiles on the biphenyl core.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-3-([1,1’-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.
Biology
In biological research, this compound can be used to study protein-ligand interactions due to its ability to form hydrogen bonds and hydrophobic interactions with biological macromolecules.
Medicine
In medicine, ®-3-([1,1’-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid has potential as a drug candidate or a pharmacophore for designing new therapeutic agents. Its structural features allow it to interact with various biological targets, making it a versatile scaffold for drug discovery.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers, agrochemicals, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-3-([1,1’-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The biphenyl group can engage in π-π stacking interactions, while the aminomethyl and propanoic acid groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-Phenyl-2-(aminomethyl)propanoic acid: Lacks the biphenyl group, making it less hydrophobic.
®-3-([1,1’-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid: The biphenyl group is attached at a different position, affecting its steric and electronic properties.
®-3-([1,1’-Biphenyl]-3-yl)-2-(hydroxymethyl)propanoic acid: The aminomethyl group is replaced with a hydroxymethyl group, altering its hydrogen bonding capabilities.
Uniqueness
®-3-([1,1’-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid is unique due to its specific combination of functional groups and chiral center. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C16H17NO2 |
|---|---|
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
(2R)-2-(aminomethyl)-3-(3-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C16H17NO2/c17-11-15(16(18)19)10-12-5-4-8-14(9-12)13-6-2-1-3-7-13/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m1/s1 |
InChI-Schlüssel |
XYUQCAZFWBCAKG-OAHLLOKOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@H](CN)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CC(CN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid](/img/structure/B13979603.png)
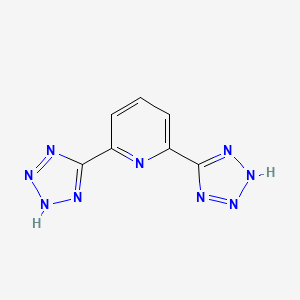



![4-(3-Bromobenzo[b]thien-2-yl)phenol](/img/structure/B13979634.png)
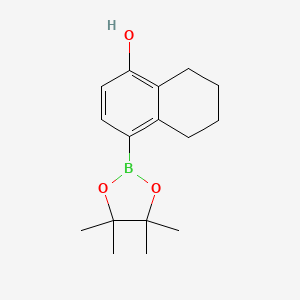


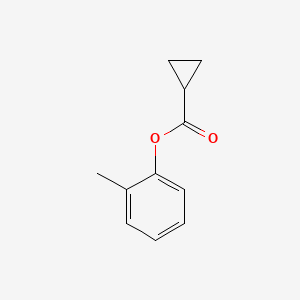
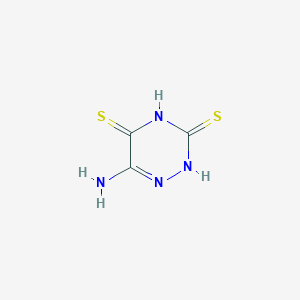
![3-Benzylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13979660.png)
